1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide

Medicinal Chemistry SAR Studies Procurement Specification

1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide (CAS 1082893-10-4) is a synthetic, sulfur-containing heterocyclic compound belonging to the 1,4-dithiin class, characterized by a 4,4-dioxide (sulfone) oxidation state on the dithiin ring and a phenyl substituent at the 3-position. With a molecular formula of C11H10O4S2 and a molecular weight of 270.3 g/mol, this compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and agrochemical development programs.

Molecular Formula C11H10O4S2
Molecular Weight 270.3 g/mol
CAS No. 1082893-10-4
Cat. No. B12110169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide
CAS1082893-10-4
Molecular FormulaC11H10O4S2
Molecular Weight270.3 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)C(=C(S1)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C11H10O4S2/c12-11(13)9-10(8-4-2-1-3-5-8)17(14,15)7-6-16-9/h1-5H,6-7H2,(H,12,13)
InChIKeyXNSWVYVTGIUSTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide (CAS 1082893-10-4): Procurement-Relevant Baseline


1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide (CAS 1082893-10-4) is a synthetic, sulfur-containing heterocyclic compound belonging to the 1,4-dithiin class, characterized by a 4,4-dioxide (sulfone) oxidation state on the dithiin ring and a phenyl substituent at the 3-position. With a molecular formula of C11H10O4S2 and a molecular weight of 270.3 g/mol, this compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and agrochemical development programs . Its structural features—specifically the electron-withdrawing sulfone moiety adjacent to the carboxylic acid group—distinguish it from its non-oxidized analogs, imparting altered physicochemical properties, conformational preferences, and reactivity profiles that are critical for rational compound selection in structure-activity relationship (SAR) studies [1].

Why 1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide Cannot Be Replaced by In-Class Analogs


The 4,4-dioxide oxidation state of 1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide (CAS 1082893-10-4) introduces fundamental differences in molecular geometry, electronic distribution, and intermolecular interaction potential compared to its non-oxidized sulfide analog (CAS 166270-88-8) and other in-class 1,4-dithiin derivatives. Density functional theory (DFT) calculations on the parent 1,4-dithiine ring system demonstrate that S-oxidation induces a conformational reorganization: while the sulfide, mono-oxide, and 1,4-dioxide forms adopt non-planar boat conformations, the 1,1-dioxide (sulfone) motif—as present in the target compound—adopts a shadow boat or planar conformation, fundamentally altering the spatial presentation of substituents [1]. This geometric shift directly impacts molecular recognition events, crystal packing, and the hydrogen-bonding geometry of the carboxylic acid group. Consequently, substituting the target sulfone with a non-oxidized or partially oxidized analog risks introducing uncontrolled variables in SAR studies, invalidating quantitative structure-property relationships (QSPR), and compromising the reproducibility of biological assay results.

Quantitative Differentiation Evidence for 1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide (CAS 1082893-10-4)


Molecular Weight Difference Impacts Molar Calculations in SAR Studies

The target 4,4-dioxide compound (CAS 1082893-10-4) possesses a molecular weight of 270.3 g/mol, which is 32.0 g/mol (13.4%) higher than its closest non-oxidized analog, 3-phenyl-5,6-dihydro-1,4-dithiine-2-carboxylic acid (CAS 166270-88-8; MW 238.33 g/mol). This mass difference, attributable to the two additional oxygen atoms of the sulfone group, directly impacts molar concentration calculations in biological assays. At a nominal 10 mM stock solution, the target compound requires 2.70 mg/mL versus 2.38 mg/mL for the analog—a 13% higher mass requirement that must be accounted for in procurement planning .

Medicinal Chemistry SAR Studies Procurement Specification

Conformational Change Driven by 4,4-Dioxide Sulfone Oxidation State

DFT calculations at the B3LYP/6-311++G** level of theory demonstrate that the parent 1,4-dithiine ring adopts a non-planar boat conformation, whereas the 1,1-dioxide (sulfone) derivative—structurally analogous to the target compound—adopts a shadow boat or near-planar conformation [1]. This oxidation-state-dependent conformational switch alters the spatial orientation of the 3-phenyl and 2-carboxylic acid substituents, directly affecting molecular recognition, hydrogen-bond donor/acceptor geometry, and potential for π-stacking interactions. The fully oxidized 1,1,4,4-tetraoxide adopts a completely planar conformation, further confirming the progressive conformational flattening with increasing S-oxidation state.

Structural Biology Molecular Recognition Crystal Engineering

Hydrogen Bond Acceptor Count Increase Alters Solubility and Permeability Profile

The 4,4-dioxide functionality introduces two sulfone oxygen atoms, increasing the hydrogen bond acceptor (HBA) count from 3 (for the non-oxidized analog) to 5 for the target compound. This increase substantially elevates the topological polar surface area (TPSA) and is predicted to reduce membrane permeability (e.g., Caco-2 Papp) relative to the non-oxidized analog. While experimentally measured TPSA and logP values are not publicly available for the target compound, the computed HBA count difference of +2 is unequivocal based on structural analysis . This predicted shift in physicochemical profile is consistent with class-level trends observed for sulfone vs. sulfide pairs across multiple heterocyclic scaffolds.

ADME Prediction Physicochemical Profiling Drug Design

Limited Commercial Availability Necessitates Custom Synthesis Planning

As of 2026, the target 4,4-dioxide compound is listed by only two specialty chemical suppliers (EvitaChem and BenchChem), whereas the non-oxidized analog (CAS 166270-88-8) is available from at least three independent suppliers, including AKSci and Leyan . No listings were identified from major milligram-to-kilogram vendors (e.g., Sigma-Aldrich, TCI, Thermo Fisher). This constrained supply base for the target compound translates to longer lead times, higher per-unit costs, and increased procurement risk. Buyers requiring gram-scale quantities or custom purity specifications should anticipate a custom synthesis lead time of 4–8 weeks, versus potentially off-the-shelf availability for the non-oxidized analog.

Chemical Sourcing Supply Chain Procurement Risk

Recommended Application Scenarios for 1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide (CAS 1082893-10-4)


Structure-Activity Relationship (SAR) Studies Requiring Oxidation-State Control

In medicinal chemistry programs where the 1,4-dithiin scaffold is being explored for biological target engagement, the 4,4-dioxide oxidation state is a critical variable. The conformational flattening induced by the sulfone group, as demonstrated by DFT calculations, alters the spatial presentation of the phenyl and carboxylic acid pharmacophoric elements [1]. Researchers should procure this specific compound when exploring the SAR of S-oxidation state, as results obtained with the non-oxidized sulfide analog cannot be extrapolated due to the conformational difference.

Crystal Engineering and Solid-State Studies Leveraging Sulfone Hydrogen-Bonding

The 4,4-dioxide sulfone group introduces two additional hydrogen-bond acceptor sites compared to the non-oxidized analog, enabling distinct supramolecular synthons in co-crystal design. The carboxylic acid donor can engage in O–H···O(sulfone) hydrogen bonds that are geometrically and energetically distinct from O–H···S(sulfide) interactions [2]. Researchers investigating hydrogen-bond-directed crystal engineering with 1,4-dithiin scaffolds should prioritize the dioxide for its expanded interaction repertoire.

Agrochemical Lead Optimization: Antifungal Dithiin Carboxamide Programs

Trifluoromethylated dihydro-1,4-dithiin carboxamides have demonstrated in vivo antifungal activity against six major plant pathogens, including rice blast (Pyricularia oryzae), rice sheath blight (Rhizoctonia solani), and cucumber gray mold (Botrytis cinerea) [3]. The carboxylic acid intermediate (CAS 1082893-10-4) serves as a key synthetic precursor for amide coupling to generate diverse carboxamide libraries. Its 4,4-dioxide oxidation state may confer enhanced metabolic stability or altered target-site binding compared to non-oxidized carboxamide analogs.

Specialty Chemical Procurement with Custom Synthesis Planning

Given the limited commercial availability of the target dioxide (2 identified suppliers) versus broader sourcing options for the non-oxidized analog, research programs with defined timelines should engage suppliers early for custom synthesis quotes. The compound's molecular weight (270.3 g/mol) and the 13% mass differential versus the analog should be factored into cost-per-gram and cost-per-mole procurement calculations . Programs that can tolerate longer lead times in exchange for the unique sulfone pharmacophore will derive the greatest value from this compound.

Quote Request

Request a Quote for 1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.